molecular formula C9H11NO B1280034 1-(2-Amino-5-methylphenyl)ethanone CAS No. 25428-06-2

1-(2-Amino-5-methylphenyl)ethanone

Cat. No. B1280034
CAS RN: 25428-06-2
M. Wt: 149.19 g/mol
InChI Key: GKLCEWGCNFPALN-UHFFFAOYSA-N
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Description

“1-(2-Amino-5-methylphenyl)ethanone” is a chemical compound with the formula C9H11NO. It has a molecular weight of 149.19 .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-5-methylphenyl)ethanone” can be represented by the SMILES notation: CC(=O)c1c(N)ccc(C)c1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

1. Anti-Microbial Properties

Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound , has demonstrated potential anti-microbial properties. In a study, the binding efficacy of this compound with proteins in Staphylococcus aureus was examined, revealing good binding affinities, particularly with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). Additionally, ADMET studies indicated that it adheres to Lipinski’s rule, suggesting favorable drug-like properties (Medicharla et al., 2022).

2. 5-Lipoxygenase Inhibition and Antioxidant Activity

Another study explored benzyl phenyl ketone derivatives, related to the compound of interest, for their ability to inhibit 5-lipoxygenase, a key enzyme in inflammation. Some derivatives, specifically those with the catechol group, exhibited potent, selective, and competitive inhibition of 5-hLOX. These compounds also demonstrated antibacterial and antioxidant properties, with significant inhibitory effects on bacterial growth of E. coli and S. aureus (Vásquez-Martínez et al., 2019).

3. Synthesis of Novel Compounds

The synthesis of novel compounds using derivatives of 1-(2-Amino-5-methylphenyl)ethanone has been a focus of several studies. For instance, new diheteroaryl thienothiophene derivatives were synthesized using a related compound, showcasing the compound's versatility as a building block in organic synthesis (Mabkhot et al., 2011).

4. Antimicrobial Activity

Additionally, derivatives of 1-(2-Amino-5-methylphenyl)ethanone have been synthesized and tested for antimicrobial activity. These studies demonstrate the compound's potential as a precursor in creating effective antimicrobial agents (Wanjari, 2020).

properties

IUPAC Name

1-(2-amino-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCEWGCNFPALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Guerrini, M Taddei, F Ponticelli - The Journal of Organic …, 2011 - ACS Publications
An efficient one-pot method for the synthesis of functionalized quinolines and tetrahydronaphthyridines has been developed. The photo-Fries rearrangement of p-substituted …
Number of citations: 31 pubs.acs.org
M Fu, D Lin, Y Deng, XQ Zhang, Y Liu, C Lai, W Zeng - RSC advances, 2014 - pubs.rsc.org
A Pd-catalyzed cascade Ullmann coupling–aldol–dehydration reaction of ortho-acylphenyl iodides has been explored. This transformation provides a concise access to colchino …
Number of citations: 4 pubs.rsc.org

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